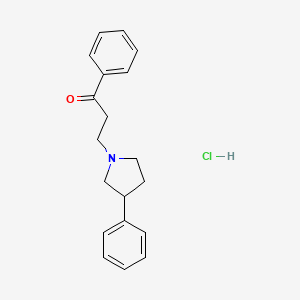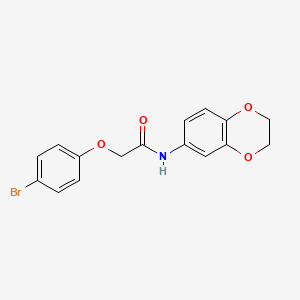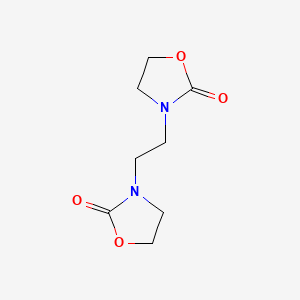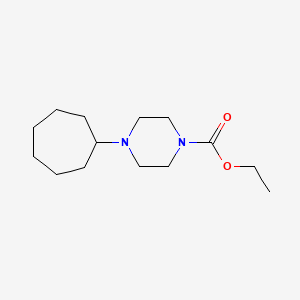
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride, also known as Desmethylprodine, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was used as a painkiller in medical settings. However, due to its highly addictive nature and potential for abuse, it was banned in most countries in the 1980s.
作用機序
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride acts on the opioid receptors in the brain and spinal cord. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in pain relief and a feeling of euphoria.
Biochemical and Physiological Effects
The use of this compound can have a range of biochemical and physiological effects. These include pain relief, sedation, respiratory depression, and nausea. It can also lead to addiction and dependence, as well as overdose and death.
実験室実験の利点と制限
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride has been used in laboratory experiments to study the effects of opioids on the nervous system. Its advantages include its potency and selectivity for the opioid receptors. However, its limitations include its potential for abuse and the ethical concerns surrounding the use of opioids in research.
将来の方向性
There are several future directions for research involving 1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride. These include studying the long-term effects of opioid use on the brain and nervous system, developing new opioid medications with fewer side effects and lower potential for abuse, and exploring alternative treatments for pain management. Additionally, research on the social and economic impacts of opioid addiction and overdose is also needed.
In conclusion, this compound is a synthetic opioid analgesic drug that has been used in scientific research to study the effects of opioids on the nervous system. Its mechanism of action involves binding to the opioid receptors in the brain and spinal cord, leading to pain relief and a feeling of euphoria. However, its potential for abuse and addiction has led to its banning in most countries. Future research should focus on developing new opioid medications with fewer side effects and lower potential for abuse, as well as exploring alternative treatments for pain management.
合成法
The synthesis of 1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride involves the reaction of phenylacetone with ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the desired compound.
科学的研究の応用
1-phenyl-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride has been used in scientific research to study the effects of opioids on the nervous system. It has been used to investigate the mechanism of action of opioids, as well as their biochemical and physiological effects.
特性
IUPAC Name |
1-phenyl-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c21-19(17-9-5-2-6-10-17)12-14-20-13-11-18(15-20)16-7-3-1-4-8-16;/h1-10,18H,11-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZIKQWUYGKHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)

![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)


![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)

![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)